![molecular formula C22H25N3S2 B2507725 N-(2,6-diethylphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393832-02-5](/img/structure/B2507725.png)

N-(2,6-diethylphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

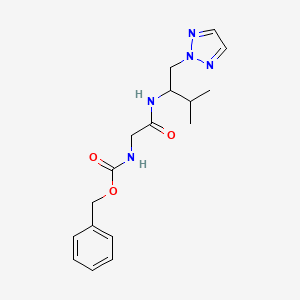

The synthesis of N-(2,6-diethylphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide and related compounds involves several key steps, including the formation of pyrazoline and carbothioamide functionalities. In one study, phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized through a ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . Another approach involved the reaction of N-substituted hydrazinecarbothioamides with 2-(bis(methylthio)methylene)malononitrile to afford various heterocyclic rings . These methods highlight the versatility of carbothioamide chemistry in constructing complex heterocyclic systems.

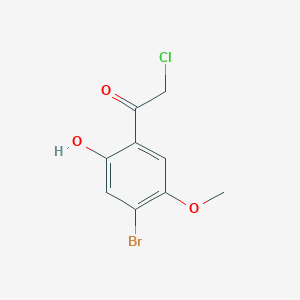

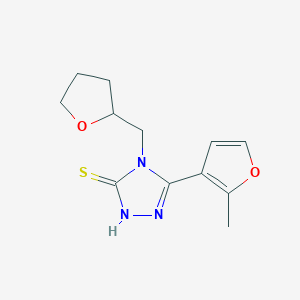

Molecular Structure Analysis

The molecular structure of carbothioamide derivatives is often elucidated using spectroscopic techniques such as IR, NMR, and mass spectrometry, complemented by elemental analysis and X-ray diffraction . For instance, the crystal and molecular structure of a related compound was determined using X-ray diffractometry, revealing its triclinic crystal system and space group P-1 . These structural analyses are crucial for confirming the identity of synthesized compounds and for understanding their potential interactions with biological targets.

Chemical Reactions Analysis

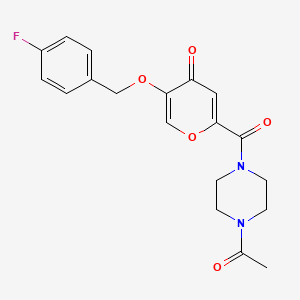

Carbothioamide derivatives participate in various chemical reactions that lead to the formation of diverse heterocyclic compounds. For example, the reaction of hydrazinecarbothioamides with certain methylene compounds resulted in the formation of pyrazoles, triazoles, and thiadiazoles . These reactions are influenced by factors such as temperature and the nature of the starting materials, which can lead to different outcomes under varying conditions.

Physical and Chemical Properties Analysis

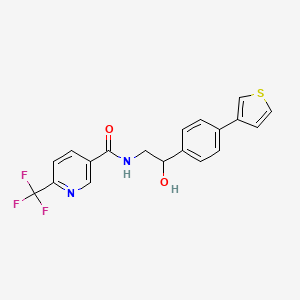

The physical and chemical properties of carbothioamide derivatives are influenced by their molecular structure. These compounds often exhibit significant biological activities, such as antidepressant , antisecretory, antiulcer , anticancer , antimicrobial, and antioxidant properties . The presence of electron-withdrawing or electron-donating groups on the aromatic rings can affect these activities. Additionally, the lipophilicity and potential to cross the blood-brain barrier are important properties for central nervous system-active agents .

Scientific Research Applications

Antidepressant Activity

A study highlights the synthesis and preclinical evaluation of thiophene-based pyrazolines with a carbothioamide tail unit, demonstrating potential antidepressant activities. This research emphasized the importance of the structural composition of these compounds in reducing immobility time in animal models, suggesting their therapeutic usefulness in treating depression without affecting baseline locomotion (Mathew, Suresh, & Anbazhagan, 2014).

Anti-Breast Cancer Agents

Another study focused on the synthesis of novel thiadiazoles and pyrazolinone derivatives incorporating the pyridopyrimidinone moiety. These compounds were evaluated for their antitumor activity against the MCF-7 cell line, indicating that some synthesized compounds revealed significant activity. This suggests a promising approach towards developing effective anti-breast cancer treatments (Gomha, Abdallah, Al-showiman, Morad, & Mabkhot, 2017).

Heterocyclic Synthesis

Research into the reactivity of hydrazinecarbothioamides and thioureidoethylthioureas with ethenetetracarbonitrile (TCNE) has led to the synthesis of various heterocyclic derivatives. These compounds, including pyrazoles, thiadiazoles, and imidazolidines, underscore the versatility of thiophene-based compounds in heterocyclic chemistry and their potential for further pharmacological exploration (Hassan, Mourad, El-Shaieb, & Abou-Zied, 2004).

Antitumor Activity

A synthesis study of bis-pyrazolyl-thiazoles incorporating the thiophene moiety evaluated their antitumor activities against hepatocellular carcinoma cell lines. This research offers insights into the structural features contributing to the antitumor efficacy of thiophene-based compounds, presenting them as potential candidates for cancer therapy (Gomha, Edrees, & Altalbawy, 2016).

Crystal Structure and Molecular Interactions

The crystal structure and Hirshfeld surface analysis of a synthesized thiophene-based compound provided detailed insights into the molecular interactions and packing within the crystal. This study is significant for understanding the structural and electronic features that influence the physicochemical properties and biological activities of such compounds (Kumara et al., 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(2,6-diethylphenyl)-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3S2/c1-3-16-8-5-9-17(4-2)20(16)23-22(26)25-14-13-24-12-6-10-18(24)21(25)19-11-7-15-27-19/h5-12,15,21H,3-4,13-14H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBASDDOUBCDME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=S)N2CCN3C=CC=C3C2C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2507647.png)

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-6-carboxylic acid](/img/structure/B2507651.png)

![[5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride](/img/structure/B2507654.png)

![3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride](/img/structure/B2507655.png)

![2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2507665.png)